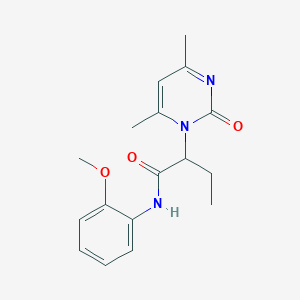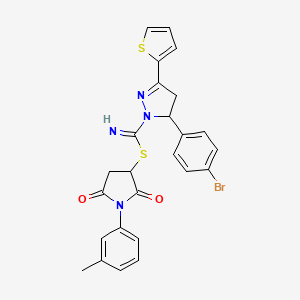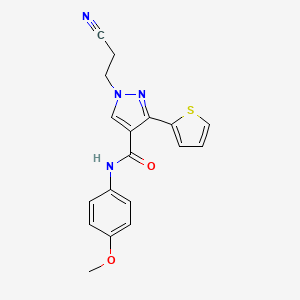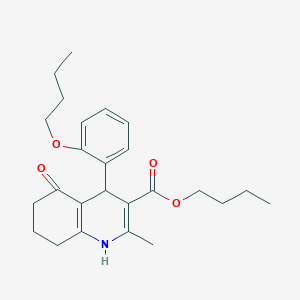
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide, also known as DM-3189, is a novel compound that has gained attention due to its potential therapeutic properties.
Wirkmechanismus
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide is believed to exert its antiproliferative effects through the inhibition of DNA synthesis and cell cycle progression. It has been shown to target thymidylate synthase, an enzyme involved in DNA synthesis, leading to the inhibition of cancer cell growth. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. It has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), leading to its anti-inflammatory effects. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and selectivity for cancer cells. However, its limited solubility in aqueous solutions can pose a challenge for its use in in vivo studies. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide. One potential avenue is the development of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential side effects. Future studies may also explore the use of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide in combination with other therapies to enhance its therapeutic effects.
Synthesemethoden
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethyl-4-hydroxypyrimidine with 2-methoxybenzoyl chloride, followed by the reaction with 4-bromobutanoyl chloride. The resulting product is purified through column chromatography to obtain 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-14(20-12(3)10-11(2)18-17(20)22)16(21)19-13-8-6-7-9-15(13)23-4/h6-10,14H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNBXVCZEXYPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)
![ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride](/img/structure/B5231902.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)

![ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
![9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole](/img/structure/B5231928.png)

![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-4-methylbenzenesulfonamide](/img/structure/B5231951.png)


![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5231998.png)
![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)
![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)